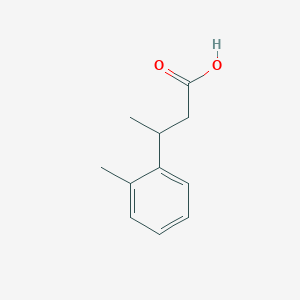

3-(2-Methylphenyl)butanoic acid

Description

3-(2-Methylphenyl)butanoic acid (CAS: 72851-31-1, MFCD11172880) is a substituted butanoic acid featuring a 2-methylphenyl group attached to the third carbon of the butanoic acid chain . This structural motif confers unique physicochemical properties, making it relevant in organic synthesis and pharmaceutical research. The compound is typically synthesized via hydrolysis of its acid chloride derivative, as demonstrated in the preparation of (±)-3-(2-Methylphenyl)butanoic acid, which yields a yellow solid with a melting point of 46–48°C .

Properties

IUPAC Name |

3-(2-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNXCJOQOJLCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)butanoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{C6H5CH3} + \text{CH3CH2CH2COCl} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)COCH2CH2CH3} ]

Another method involves the Grignard reaction, where 2-methylbenzylmagnesium bromide reacts with butyric acid chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, with optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Formation of 3-(2-Methylphenyl)butanone or this compound.

Reduction: Formation of 3-(2-Methylphenyl)butanol.

Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

3-(2-Methylphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

- 3-(3-Methylphenyl)butanoic Acid (CAS: 39027-57-1, MFCD00231078): The methyl group is at the meta position on the phenyl ring. This alters electronic effects and steric hindrance compared to the ortho substitution in 3-(2-Methylphenyl)butanoic acid. Such differences can influence reactivity in coupling reactions or biological target interactions .

- No direct data on this compound is provided, but analogous trends from related systems apply.

Chain-Length Variants

- 3-(2-Methylphenyl)propionic Acid (CAS: 5467-53-8):

- 4-(4-Ethylphenyl)butanoic Acid (CAS: 42287-87-6): Extended chain length and para-ethyl substitution enhance hydrophobic interactions, relevant in polymer chemistry or surfactant design .

Substituted Derivatives

- Reported in pharmaceutical intermediates for anticonvulsants .

- 3-(4-Hydroxyphenyl)butanoic Acid (ChemDiv ID: 1482-0109): A hydroxyl group replaces the methyl substituent, increasing polarity and hydrogen-bonding capacity. Such derivatives are explored in drug delivery systems targeting oxidative stress .

Physical Properties

Biological Activity

3-(2-Methylphenyl)butanoic acid, also known as 3-methyl-2-(2-methylphenyl)butanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a butanoic acid backbone with a methyl group and a phenyl group, which contribute to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and biochemistry. Key areas of investigation include:

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could make it useful in treating conditions characterized by inflammation.

- Analgesic Properties : Similar to other compounds in its class, it may possess pain-relieving effects.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against certain bacteria, enhancing its therapeutic potential.

The mechanisms through which this compound exerts its biological effects involve interactions with various biomolecules:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in inflammatory pathways.

- Receptor Binding : It could interact with receptors that mediate pain and inflammation responses.

Anti-inflammatory and Analgesic Studies

A study highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in cultured cells. Additionally, animal models showed that administration led to reduced pain responses comparable to established analgesics.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

Case Studies

-

Analgesic Efficacy in Animal Models :

- A study on rats demonstrated that this compound significantly alleviated pain induced by formalin injection, indicating its potential for managing acute pain.

-

Anti-inflammatory Response :

- In a controlled experiment involving mice with induced paw edema, treatment with the compound resulted in a notable decrease in swelling compared to the control group, further supporting its anti-inflammatory claims.

Applications

The biological activities of this compound suggest several applications:

- Pharmaceutical Development : Its anti-inflammatory and analgesic properties position it as a candidate for new drug formulations targeting pain and inflammation.

- Research in Organic Synthesis : As an intermediate in organic synthesis, it can facilitate the development of other biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.